1'-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(Cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound characterized by its unique spiro structure, which integrates a cyclopropane ring, an isobenzofuran moiety, and a piperidinone ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps:
Formation of the Cyclopropanecarbonyl Intermediate:
Spiro Compound Formation:
Industrial Production Methods: Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions: 1’-(Cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols replace the chloride group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the development of spirocyclic compounds with potential biological activity.
Biology and Medicine:
- Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
- Utilized in the synthesis of specialty chemicals and advanced materials.
- Potential applications in the development of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1’-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.
Comparison with Similar Compounds
Spiro[cyclopropane-1,3’-indoline]-2’-one: Shares the spirocyclic structure but differs in the fused ring systems.
1’-(Cyclopropanecarbonyl)-3H-spiro[benzofuran-1,3’-piperidin]-3-one: Similar structure but with a benzofuran moiety instead of isobenzofuran.
Uniqueness:
- The presence of the isobenzofuran moiety in 1’-(cyclopropanecarbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one provides unique electronic and steric properties, which can influence its reactivity and biological activity.
- The cyclopropane ring adds strain and rigidity to the molecule, potentially enhancing its binding affinity to biological targets.
Properties
IUPAC Name |
1'-(cyclopropanecarbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-14(11-6-7-11)17-9-3-8-16(10-17)13-5-2-1-4-12(13)15(19)20-16/h1-2,4-5,11H,3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJJUXDNMMPRNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3CC3)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.